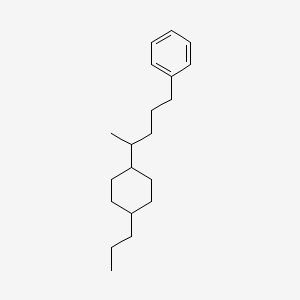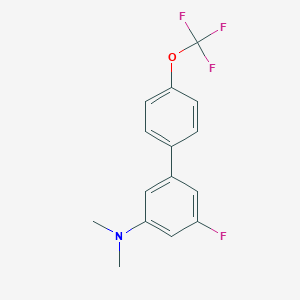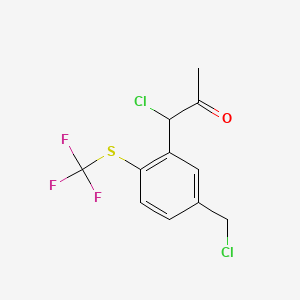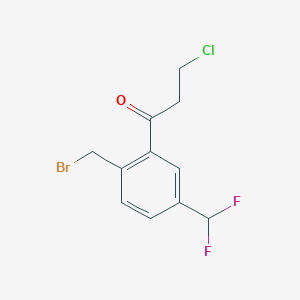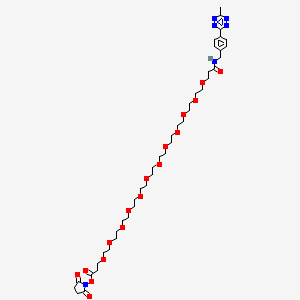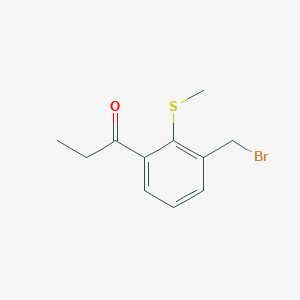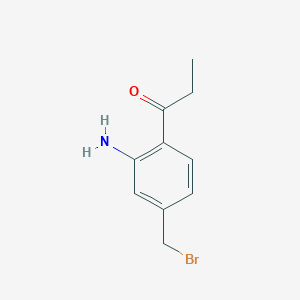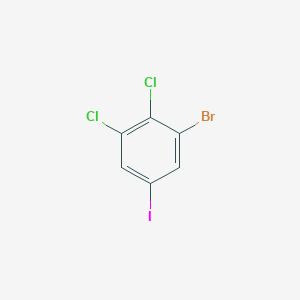
1-Bromo-2,3-dichloro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dichloro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2,3-dichloro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a dichlorobenzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Bromo-2,3-dichloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield corresponding quinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dichloro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dichloro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by nucleophiles or electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-Bromo-2,3-dichloro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1-Bromo-3-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications .
Propiedades
Fórmula molecular |
C6H2BrCl2I |
|---|---|
Peso molecular |
351.79 g/mol |
Nombre IUPAC |
1-bromo-2,3-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Clave InChI |
SZVQKPOSSXUGKS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


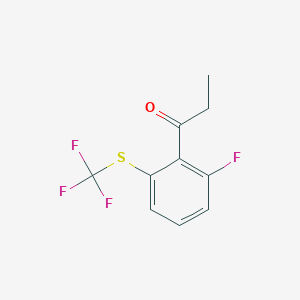
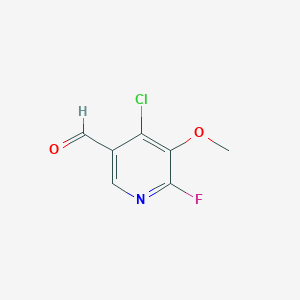
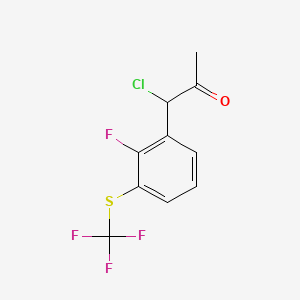
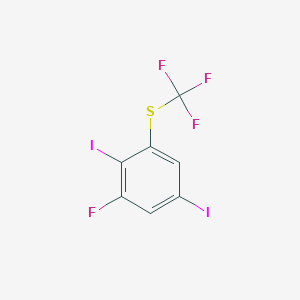
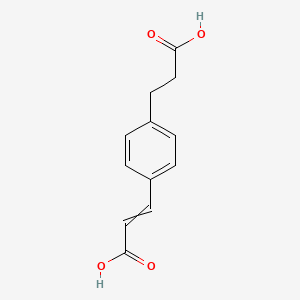
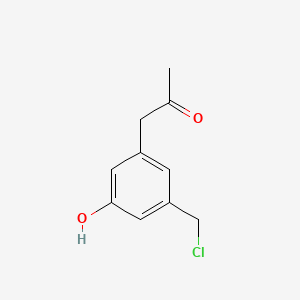
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
